molecular formula C11H10F2O3 B1338297 Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate CAS No. 868611-68-1

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate

Cat. No.: B1338297
CAS No.: 868611-68-1
M. Wt: 228.19 g/mol
InChI Key: RPAWJNHLGNOQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate (CAS 868611-68-1) is a high-purity organic compound with a molecular formula of C11H10F2O3 and a molecular weight of 228.19 g/mol . This compound serves as a versatile and critical β-keto ester intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring a reactive 1,3-dicarbonyl motif and a 2,3-difluorophenyl ring, makes it a valuable scaffold for the synthesis of complex heterocyclic systems. Researchers utilize this building block in the development of active pharmaceutical ingredients (APIs), where it can undergo condensation reactions to form various pyrimidine and other fused heterocyclic derivatives . These heterocyclic cores are frequently explored for their diverse biological activities. The compound is offered with a guaranteed purity of 98.0% and is intended for research and development applications only. It is strictly not for diagnostic, therapeutic, or any other personal use. All handling must be conducted by trained personnel in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAWJNHLGNOQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543550
Record name Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868611-68-1
Record name Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate typically involves the esterification of 2,3-difluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: 2,3-Difluorophenylacetic acid

    Reduction: 2,3-Difluorophenylethanol

    Substitution: Various substituted difluorophenyl derivatives

Scientific Research Applications

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active difluorophenylacetic acid, which can then interact with specific enzymes or receptors. The difluorophenyl group may also enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Fluorine substitution patterns on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key analogues include:

Table 1: Substituent Effects on Physical and Chemical Properties
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate 2,3-difluoro C₁₁H₁₀F₂O₃ 228.19 Intermediate for fluorinated antidepressants and kinase inhibitors
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate 3,4-difluoro C₁₁H₁₀F₂O₃ 228.19 Enhanced electrophilicity due to para-fluorine; used in anti-inflammatory agents
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-difluoro C₁₁H₁₀F₂O₃ 228.19 High stability; precursor for antitumor agents
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-fluoro C₁₁H₁₁FO₃ 210.20 Intermediate in antiviral drug synthesis
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-fluoro C₁₁H₁₁FO₃ 210.20 Lower reactivity due to steric hindrance; used in agrochemicals

Key Observations :

  • Ortho-Fluorine Effects (2-position) : Steric hindrance reduces reaction rates in nucleophilic substitutions compared to para-substituted analogues .
  • Meta-Fluorine Effects (3-position): Stabilizes keto-enol tautomers, enhancing stability in acidic conditions .
  • Dual Fluorination (2,3- vs. 3,4-) : 2,3-Difluoro derivatives exhibit higher lipophilicity (logP ~2.5) than 3,4-difluoro isomers (logP ~2.2), impacting membrane permeability in drug candidates .

Key Observations :

  • Fluorinated Aldehydes : Reactions with 2,3-difluorobenzaldehyde require prolonged reflux (24–72h) due to steric and electronic deactivation .
  • Lithium Salts: LiCl improves yields in THF-based reactions by stabilizing enolate intermediates .

Key Observations :

  • 2,3-Difluoro Derivatives : Exhibit superior CNS penetration due to optimal logP and fluorine-mediated blood-brain barrier transport .
  • 3,5-Difluoro Derivatives : Broad-spectrum antimicrobial activity attributed to enhanced electrophilicity and membrane interaction .

Biological Activity

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H10F2O3
  • Molecular Weight : 228.19 g/mol
  • CAS Number : 58101-23-8

The presence of two fluorine atoms on the aromatic ring enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluorophenyl group plays a crucial role in modulating binding affinity and specificity towards these targets.

  • Enzyme Interaction : The ester group can undergo hydrolysis to release the corresponding acid, which may interact with various biological pathways. This hydrolysis can influence enzyme-catalyzed reactions involving esters, enhancing the compound's bioactivity.
  • Receptor Binding : The structural characteristics of the difluorophenyl group may enhance interactions with receptors, potentially leading to altered signaling pathways .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have shown significant growth inhibition in various cancer cell lines .
  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, indicating that it may be effective against certain bacterial strains.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Investigated the interaction of similar compounds with human topoisomerase I (hTopo I) and II (hTopo II), revealing modest inhibitory effects on hTopo I with IC50 values comparable to known inhibitors like camptothecin.
Explored enzyme interactions and established that the difluorophenyl group enhances binding affinity to enzymes involved in metabolic pathways.
Reported on the antimicrobial properties of structurally similar compounds, suggesting potential applications in treating infections.

Q & A

Q. What are the established synthetic routes for Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate?

  • Methodology : The compound is typically synthesized via Claisen condensation or acylation of dilithiomonoethylmalonate . For example:
  • Acyl chloride route : Reacting dilithiomonoethylmalonate with 2,3-difluorobenzoyl chloride at low temperatures (e.g., −78°C) yields the β-keto ester .

  • Condensation with amines : Ethyl 3-(fluorophenyl)-3-oxopropanoate derivatives (e.g., 3-fluorophenyl) undergo condensation with guanidine in refluxing ethanol to form heterocyclic intermediates (e.g., pyrimidinones) .

  • Optimization : Catalysts like CaSO₄ and prolonged reflux (e.g., 144 hours) improve yields in amine condensation reactions .

    • Data Table : Comparison of Synthetic Routes
MethodReagents/ConditionsYieldReference
Acyl chlorideDilithiomonoethylmalonate, −78°CHigh
Amine condensationGuanidine, EtOH, CaSO₄, 75°C, 144 h~50%

Q. How is this compound characterized after synthesis?

  • Analytical Techniques :
  • LCMS : Used to confirm molecular weight (e.g., m/z 411.5 [M+H]⁺ in related compounds) .
  • HPLC : Retention time analysis (e.g., 1.03 minutes under specific conditions) ensures purity .
  • NMR : Structural elucidation via characteristic peaks for fluorophenyl and ester groups (e.g., δ 127.4–14.4 ppm in analogous esters) .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high-purity this compound?

  • Key Variables :
  • Catalysts : CaSO₄ or molecular sieves enhance imine formation in condensation reactions .
  • Solvents : Ethanol or ethyl acetate improves solubility during reflux .
  • Purification : Reverse-phase C18 chromatography (acetonitrile/water gradient) removes byproducts .
    • Case Study : A patent application achieved 79% yield using sequential borane-pyridine reduction and reverse-phase chromatography .

Q. What strategies resolve data contradictions in byproduct analysis during synthesis?

  • Methodology :
  • Multi-technique analysis : Combine HPLC, LCMS, and NMR to differentiate regioisomers (e.g., fluorophenyl positional isomers) .
  • Isolation protocols : Flash chromatography (petroleum ether:ethyl acetate = 20:1) separates intermediates like (Z)-3-amino acrylates .
    • Example : In pyrimidinone synthesis, bromination in acetic acid selectively generates desired derivatives, minimizing side reactions .

Q. How does this compound serve as a precursor in heterocyclic synthesis?

  • Applications :
  • Pyrimidinones : Condensation with guanidine forms antiviral or antibacterial scaffolds .
  • Pyrroles : Annulation reactions with α-bromo ketones yield substituted heterocycles (e.g., cis-/trans-epoxyphosphonates) .
    • Mechanistic Insight : The β-keto ester’s electrophilic carbonyl group facilitates nucleophilic attack, enabling ring closure .

Data Contradiction Analysis

Q. Why do yields vary in amine condensation reactions for β-keto esters?

  • Critical Factors :
  • Steric hindrance : Bulky substituents on the fluorophenyl group reduce reactivity .
  • Catalyst efficiency : CaSO₄ outperforms weaker desiccants (e.g., MgSO₄) in imine formation .
    • Resolution : Screening catalysts (e.g., TiCl₄ vs. CaSO₄) and adjusting reaction time (e.g., 48–144 hours) mitigates inconsistencies .

Methodological Recommendations

  • Synthetic Best Practices :
    • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
    • Employ high-purity acyl chlorides to avoid halogen scrambling in fluorophenyl derivatives .
  • Analytical Workflow :
    • Purity check : HPLC/LCMS pre-purification .
    • Structural confirmation : ¹H/¹³C NMR and HRMS .
    • Byproduct identification : GC-MS or tandem MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.